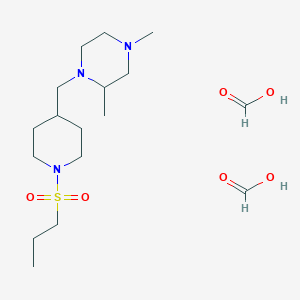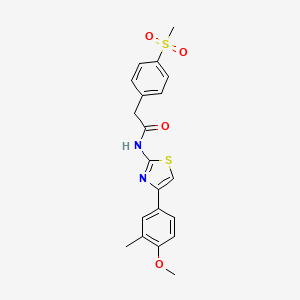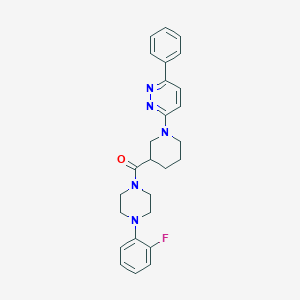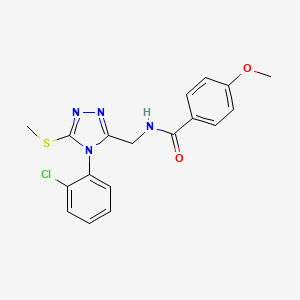
2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate, also known as DSP-4, is a chemical compound that has been widely used in scientific research. DSP-4 is a selective neurotoxin that can be used to selectively damage noradrenergic neurons in the brain. This compound has been used in various studies to investigate the role of noradrenaline in different physiological and pathological processes.
Wirkmechanismus
2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate selectively damages noradrenergic neurons in the brain by binding to the noradrenaline transporter and inducing oxidative stress. This leads to the degeneration of noradrenergic neurons and a decrease in noradrenaline levels in the brain.
Biochemical and Physiological Effects:
The depletion of noradrenaline in the brain caused by this compound has been shown to have various biochemical and physiological effects. These effects include alterations in the activity of the hypothalamic-pituitary-adrenal axis, changes in the expression of various neurotransmitters and neuropeptides, and alterations in behavior and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate in scientific research has several advantages and limitations. One advantage is that this compound selectively targets noradrenergic neurons, which allows researchers to investigate the specific role of noradrenaline in different physiological and pathological processes. However, the use of this compound also has several limitations, including the potential for off-target effects and the fact that the depletion of noradrenaline in the brain can have complex and varied effects on different physiological functions.
Zukünftige Richtungen
There are several future directions for research involving 2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate. One direction is to investigate the role of noradrenaline in different pathological conditions, such as depression, anxiety, and addiction. Another direction is to explore the potential therapeutic applications of this compound in the treatment of these conditions. Additionally, further research is needed to fully understand the complex effects of noradrenaline depletion on different physiological functions and to develop more selective and effective neurotoxins for use in scientific research.
Synthesemethoden
2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate can be synthesized using a multi-step process that involves the reaction of piperazine with piperidine, followed by the addition of propylsulfonyl chloride and finally the formation of the diformate salt. The synthesis of this compound is a complex process that requires a high level of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-1-((1-(propylsulfonyl)piperidin-4-yl)methyl)piperazine diformate has been widely used in scientific research to investigate the role of noradrenaline in different physiological and pathological processes. This compound has been used to selectively damage noradrenergic neurons in the brain, which has allowed researchers to study the effects of noradrenaline depletion on various behaviors and physiological functions.
Eigenschaften
IUPAC Name |
2,4-dimethyl-1-[(1-propylsulfonylpiperidin-4-yl)methyl]piperazine;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O2S.2CH2O2/c1-4-11-21(19,20)18-7-5-15(6-8-18)13-17-10-9-16(3)12-14(17)2;2*2-1-3/h14-15H,4-13H2,1-3H3;2*1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULWJDXXFFCCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)CN2CCN(CC2C)C.C(=O)O.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4R)-7-Oxabicyclo[2.2.1]heptane-2alpha,3alpha-dicarboxylic acid 2-methyl ester](/img/structure/B2935710.png)
![2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2935713.png)

![4-[(E)-2-[(3E)-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl]ethenyl]-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B2935719.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2935721.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2935723.png)
![N-(1,3-benzodioxol-5-yl)-4-[[(4-tert-butylphenyl)sulfonylamino]methyl]benzamide](/img/structure/B2935724.png)


![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2935728.png)

